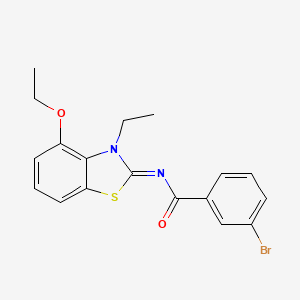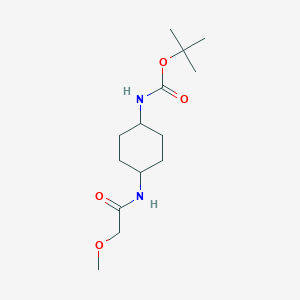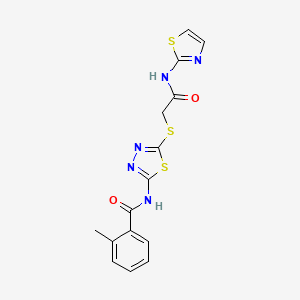
3-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a benzothiazole group, which is a heterocyclic compound that is often used in dyes, pigments, and pharmaceuticals .
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction. The amide group could participate in hydrolysis or condensation reactions. The benzothiazole ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It would likely be a solid at room temperature, given the presence of multiple aromatic rings. Its solubility would depend on the solvent used, with higher solubility expected in polar solvents due to the presence of the polar amide group .Applications De Recherche Scientifique
Microwave Promoted Synthesis
One application in scientific research involves the microwave-promoted synthesis of benzothiazolylidene substituted benzamides, which are synthesized in good to excellent yields through base-catalyzed direct cyclization. This method, utilizing microwave irradiation in a solvent-free medium, offers a cleaner, more efficient, and faster synthesis approach compared to traditional thermal heating methods (Saeed, 2009).
Multicomponent Synthesis
Another study reports on the one-pot, multicomponent synthesis of new (4-oxothiazolidine-2-ylidene)benzamide derivatives. This synthesis involves unsymmetrical thioureas, various amines, and methyl bromoacetate, leading to compounds characterized by a range of spectroscopic techniques. These compounds' structural and chemical properties could be essential for further applications in chemical research (Hossaini et al., 2017).
Synthesis and Fluorescence Study
The synthesis and fluorescence study of some new blue light-emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones have been explored. This research aimed to improve fluorescence characteristics, particularly emission wavelength, by selecting specific substitutions. All synthesized compounds were found to emit blue light, suggesting potential applications in material science for light-emitting devices (Mahadevan et al., 2014).
Antimicrobial Activity
The synthesis of new substituted triazole fused with benzothiazoles and their antibacterial activity has been investigated. This study underscores the potential of these compounds in developing new antimicrobial agents. The compounds demonstrated efficacy against various bacterial strains, highlighting their potential application in medicinal chemistry and pharmaceutical research (Bhagat, 2017).
Antifungal and Anticancer Activities
Research on synthesizing benzothiazolylidene substituted benzamides has also explored their antifungal and anticancer activities. Some compounds exhibited low to moderate antifungal activity, indicating their potential application in developing new antifungal agents. Additionally, novel derivatives have shown significant immunomodulatory and anticancer activities, suggesting their utility in cancer research and treatment strategies (Saeed et al., 2008; Abdel‐Aziz et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-3-21-16-14(23-4-2)9-6-10-15(16)24-18(21)20-17(22)12-7-5-8-13(19)11-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOBSFLKQMQNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2830888.png)
![4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2830889.png)


![3-methyl-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2830894.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2830901.png)
![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)
![Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]propanoate](/img/structure/B2830904.png)
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)
![3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B2830909.png)

